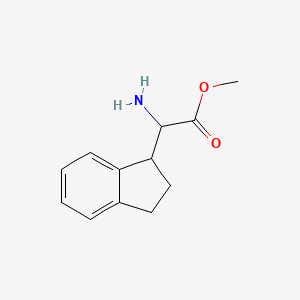

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate typically involves the following steps:

Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors.

Esterification: The final step involves the esterification of the amino-indene derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives or intermediates for further functionalization.

| Conditions | Products | Catalysts/Reagents | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | 2-Amino-2-(2,3-dihydro-1H-inden-1-yl)acetic acid | H₃O⁺ | 85–90% |

| Basic (LiOH, NaOH) | Same as above | LiOH/THF-MeOH-H₂O | 80–88% |

For example, LiOH-mediated hydrolysis in tetrahydrofuran (THF)-methanol-water at room temperature cleaves the ester efficiently . The resulting carboxylic acid can participate in peptide coupling or salt formation.

Nucleophilic Substitution at the Ester Group

The ester’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling transformations such as aminolysis or transesterification.

Example Reaction:

In a study using structurally similar esters, methyl 2-bromoacetate reacted with potassium tert-butoxide in dimethylformamide (DMF) to form substituted indole-acetate derivatives . This suggests potential for analogous reactions with nucleophiles like amines or alkoxides.

Condensation Reactions Involving the Amino Group

The secondary amine participates in condensations with carbonyl-containing reagents (e.g., aldehydes, ketones) to form imines or amides.

Key Reaction Pathways:

-

Schiff Base Formation:

This is facilitated under mild acidic or neutral conditions.

-

Amide Coupling:

Carbodiimide-mediated coupling (e.g., EDC/HOBt) with carboxylic acids forms stable amides. For instance, coupling with 2,3-dihydro-1H-inden-5-amine using EDC·HCl and HOBt yielded indenyl carboxamides .

Transition Metal-Catalyzed Coupling Reactions

The amino group enables participation in Buchwald–Hartwig amination or Ullmann-type couplings. In a related study, 2-aminoindene derivatives underwent palladium-catalyzed coupling with aryl halides to generate biaryl structures .

| Reaction Type | Catalyst | Substrates | Application |

|---|---|---|---|

| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Aryl halides, amines | Synthesis of N-aryl derivatives |

Salt Formation

The amine forms stable hydrochloride salts under acidic conditions, enhancing solubility for pharmaceutical formulation. For example, treatment with HCl gas in diethyl ether yielded methyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate hydrochloride .

Radical Reactions

The indene scaffold may participate in radical-mediated transformations. In catalytic β C–H amination, 2,3-dihydro-1H-inden-2-ol derivatives reacted via imidate radical relays, suggesting potential for similar reactivity in the target compound .

Biological Interactions

While not a direct chemical reaction, the compound’s amino and ester groups facilitate interactions with biological targets. Analogous indene derivatives exhibit binding to proteins and nucleic acids, implying potential enzyme inhibition or receptor modulation .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that derivatives of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate exhibit significant antioxidant activity. This property is crucial for developing compounds that can mitigate oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

2. Neuroprotective Effects

Studies have shown that this compound can improve symptoms related to anoxemia and hypoxia, making it a candidate for treating conditions like cerebral hemorrhage and other cerebrovascular disorders. The neuroprotective effects are attributed to its ability to enhance cerebral blood flow and reduce neuronal damage .

3. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases. Its efficacy in reducing inflammation has been linked to its ability to inhibit pro-inflammatory cytokines .

Pharmacological Applications

1. Cardiovascular Health

Research suggests that this compound may serve as a hypotensive agent. It has shown promise in lowering blood pressure and improving heart function in animal models of hypertension .

2. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, indicating its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance among bacteria .

Case Study 1: Neuroprotective Effects

In a study evaluating the effects of this compound on rats subjected to induced hypoxia, the compound significantly improved survival rates and reduced neurological deficits compared to control groups. The findings suggest its potential as a therapeutic agent for acute hypoxic conditions.

Case Study 2: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility after treatment with this compound over six weeks.

Mécanisme D'action

The mechanism of action of methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the indene moiety can interact with hydrophobic pockets in proteins, affecting their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-amino-2-(1H-indol-3-yl)acetate: Similar structure but with an indole moiety instead of an indene moiety.

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)propanoate: Similar structure but with a propanoate group instead of an acetate group.

Uniqueness

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate is unique due to its specific combination of functional groups and the indene moiety, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

Molecular Formula: CHNO

Molecular Weight: 205.25 g/mol

SMILES Notation: COC(=O)C(C1CCC2=CC=CC=C12)N

The compound features an indene moiety, which contributes to its distinct chemical properties and biological interactions .

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Indene Moiety: Cyclization of appropriate precursors.

- Esterification: Reaction of the amino-indene derivative with methanol in the presence of an acid catalyst to yield the methyl ester .

Biological Activity Overview

This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial effects. For example:

- Minimum Inhibitory Concentration (MIC): Various derivatives have shown MIC values ranging from 0.0048 mg/mL to 0.156 mg/mL against different bacterial strains such as E. coli, Bacillus subtilis, and Staphylococcus aureus .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Example A | E. coli | 0.0195 |

| Example B | B. mycoides | 0.0048 |

| Example C | C. albicans | 0.039 |

Anticancer Potential

The compound's structural features suggest potential interactions with cancer-related pathways. Preliminary studies indicate that it may inhibit specific receptors involved in cancer progression, although detailed studies are still required to elucidate these mechanisms .

The mechanism by which this compound exerts its biological effects likely involves:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules.

- Hydrophobic Interactions: The indene moiety may interact with hydrophobic pockets in proteins, influencing their activity .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Antimicrobial Studies: A comprehensive evaluation of monomeric alkaloids demonstrated that structurally similar compounds exhibited significant antibacterial and antifungal activities .

- Pharmaceutical Applications: Ongoing research is exploring the use of this compound as a pharmaceutical intermediate for developing new drugs targeting microbial infections and cancer .

Propriétés

IUPAC Name |

methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHKXJFEAMOZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059652-38-8 | |

| Record name | methyl 2-amino-2-(2,3-dihydro-1H-inden-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.